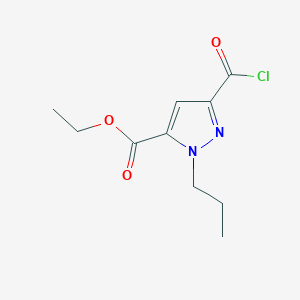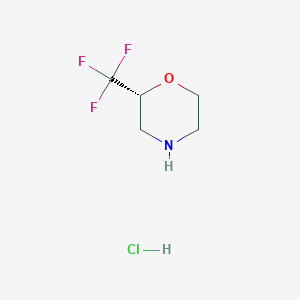
1-(2-Tert-butyl-1,3-thiazole-4-carbonyl)-4,4-difluoropyrrolidine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Tert-butyl-1,3-thiazole-4-carbonyl)-4,4-difluoropyrrolidine-2-carbonitrile, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has been shown to have promising results in preclinical studies, and is currently being evaluated in clinical trials.
Wirkmechanismus
1-(2-Tert-butyl-1,3-thiazole-4-carbonyl)-4,4-difluoropyrrolidine-2-carbonitrile works by binding to the active site of BTK, which prevents the enzyme from phosphorylating downstream signaling molecules. This leads to the inhibition of various signaling pathways that are important for cancer cell growth and survival. In addition, 1-(2-Tert-butyl-1,3-thiazole-4-carbonyl)-4,4-difluoropyrrolidine-2-carbonitrile has been shown to induce apoptosis (programmed cell death) in cancer cells, which further contributes to its anti-cancer effects.
Biochemische Und Physiologische Effekte
1-(2-Tert-butyl-1,3-thiazole-4-carbonyl)-4,4-difluoropyrrolidine-2-carbonitrile has been shown to have a number of biochemical and physiological effects in preclinical models of cancer. These include the inhibition of BTK activity, the inhibition of downstream signaling pathways, the induction of apoptosis, and the suppression of cancer cell proliferation and survival. In addition, 1-(2-Tert-butyl-1,3-thiazole-4-carbonyl)-4,4-difluoropyrrolidine-2-carbonitrile has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(2-Tert-butyl-1,3-thiazole-4-carbonyl)-4,4-difluoropyrrolidine-2-carbonitrile for lab experiments is its selectivity for BTK, which makes it a useful tool for studying the role of this enzyme in cancer cell signaling. In addition, 1-(2-Tert-butyl-1,3-thiazole-4-carbonyl)-4,4-difluoropyrrolidine-2-carbonitrile has been shown to have good potency and efficacy in preclinical models of cancer, which makes it a promising candidate for further development as a cancer therapy.
One of the limitations of 1-(2-Tert-butyl-1,3-thiazole-4-carbonyl)-4,4-difluoropyrrolidine-2-carbonitrile for lab experiments is its relatively narrow spectrum of activity, which limits its usefulness for studying other signaling pathways that may be involved in cancer cell growth and survival. In addition, 1-(2-Tert-butyl-1,3-thiazole-4-carbonyl)-4,4-difluoropyrrolidine-2-carbonitrile has not yet been extensively studied in clinical trials, so its safety and efficacy in humans is not yet fully understood.
Zukünftige Richtungen
There are several potential future directions for the development of 1-(2-Tert-butyl-1,3-thiazole-4-carbonyl)-4,4-difluoropyrrolidine-2-carbonitrile as a cancer therapy. One possibility is to explore its use in combination with other targeted therapies or chemotherapy agents, in order to enhance its anti-cancer effects. Another possibility is to investigate its use in specific types of cancer, such as lymphoma or leukemia, where BTK signaling is known to play a key role. Finally, further studies are needed to fully understand the safety and efficacy of 1-(2-Tert-butyl-1,3-thiazole-4-carbonyl)-4,4-difluoropyrrolidine-2-carbonitrile in humans, and to determine its optimal dosing and administration schedule.
Synthesemethoden
The synthesis of 1-(2-Tert-butyl-1,3-thiazole-4-carbonyl)-4,4-difluoropyrrolidine-2-carbonitrile involves a multi-step process that starts with the reaction of tert-butylamine and 2-bromoacetic acid to produce 2-tert-butylacetamide. This compound is then reacted with thiosemicarbazide to yield 2-tert-butyl-1,3-thiazole-4-carboxamide. The final step involves the reaction of 2-tert-butyl-1,3-thiazole-4-carboxamide with 4,4-difluoro-2-pyrrolidinone-2-carbonitrile to produce 1-(2-Tert-butyl-1,3-thiazole-4-carbonyl)-4,4-difluoropyrrolidine-2-carbonitrile.
Wissenschaftliche Forschungsanwendungen
1-(2-Tert-butyl-1,3-thiazole-4-carbonyl)-4,4-difluoropyrrolidine-2-carbonitrile has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting the growth of various types of cancer cells. This compound has been shown to selectively inhibit the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the signaling pathways that promote cancer cell growth and survival.
Eigenschaften
IUPAC Name |
1-(2-tert-butyl-1,3-thiazole-4-carbonyl)-4,4-difluoropyrrolidine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2N3OS/c1-12(2,3)11-17-9(6-20-11)10(19)18-7-13(14,15)4-8(18)5-16/h6,8H,4,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKWDUGPOFOPFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CS1)C(=O)N2CC(CC2C#N)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Tert-butyl-1,3-thiazole-4-carbonyl)-4,4-difluoropyrrolidine-2-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Cyclopropyl-4-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2986414.png)

![N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2986420.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-((4-chlorophenyl)thio)acetamide hydrochloride](/img/structure/B2986421.png)
![N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2986422.png)
![methyl 7-cyano-6-{[(1E)-(dimethylamino)methylene]amino}-2,3-dihydro-1H-pyrrolizine-5-carboxylate](/img/structure/B2986425.png)
![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2986426.png)





![5-(1,2-dithiolan-3-yl)-N-({1-[hydroxy(phenyl)methyl]cyclopropyl}methyl)pentanamide](/img/structure/B2986434.png)
![1-methyl-2-oxo-N-(4-phenylbutan-2-yl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2986436.png)